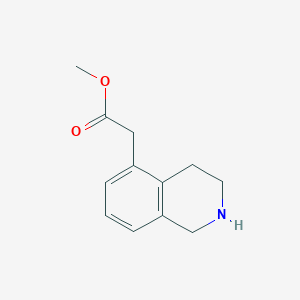

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Description

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)7-9-3-2-4-10-8-13-6-5-11(9)10/h2-4,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOONWVJMJQSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC2=C1CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960354-11-4 | |

| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization:

-

Basic hydrolysis : Treatment with NaOH or KOH in aqueous methanol/THF at reflux cleaves the ester to form 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid.

-

Acidic hydrolysis : HCl or H₂SO₄ in refluxing ethanol also achieves hydrolysis, though basic conditions are more commonly employed.

The carboxylic acid product can then participate in amidation, peptide coupling, or reduction reactions (e.g., LiAlH₄ reduction to the alcohol).

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl carbon of the ester is susceptible to nucleophilic attack:

-

Aminolysis : Reaction with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DCM) produces amide derivatives.

-

Transesterification : Catalyzed by acids or bases, the methyl ester can be exchanged with other alcohols (e.g., propan-2-yl) to yield alternative esters.

Reductive Alkylation and Cyclization

The THIQ nitrogen can undergo reductive alkylation to form secondary or tertiary amines:

-

Reductive amination : Reacting with aldehydes/ketones (e.g., formaldehyde) in the presence of NaCNBH₃ or other reductants introduces alkyl groups at the nitrogen .

-

Intramolecular cyclization : Under acidic conditions (e.g., BF₃·OEt₂), the THIQ nitrogen can attack electrophilic carbons in pendant groups, forming fused bicyclic systems .

Transition Metal Coordination

The THIQ nitrogen and ester carbonyl oxygen enable coordination with transition metals:

These coordination compounds are synthesized by reacting the ligand with metal salts (e.g., CuCl₂, Co(OAc)₃) in dry methanol .

Suzuki Coupling and Aryl Functionalization

The THIQ aromatic ring can undergo cross-coupling reactions if halogenated:

-

Suzuki-Miyaura coupling : A brominated THIQ derivative reacts with boronic acids (e.g., 2-ethoxyvinyl pinacolboronate) under Pd catalysis to introduce aryl/vinyl groups at the 5-position .

-

Buchwald-Hartwig amination : Pd-mediated coupling with aryl halides functionalizes the THIQ nitrogen .

Oxidation and Ring Modification

-

THIQ ring oxidation : MnO₂ or DDQ oxidizes the THIQ ring to isoquinoline derivatives, altering electronic properties .

-

Ester reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling subsequent alkylation or oxidation.

Reaction Optimization Data

Data from patent-derived protocols highlight temperature and catalyst effects :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Cyclization | 140–160°C, 3 hr (Et₃SiH/TFA) | 72% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 65% |

| Reductive amination | NaCNBH₃, MeOH, rt | 85% |

This compound’s multifunctional design supports applications in medicinal chemistry (e.g., dopamine receptor ligands) , asymmetric catalysis , and materials science. Future research could explore its use in photoactive complexes or enzyme inhibition studies.

Scientific Research Applications

Chemistry

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate serves as a crucial building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound is employed as a precursor for synthesizing more complex organic molecules.

- Synthetic Routes : Common synthetic methods include cyclization reactions involving N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride or zinc chloride.

Biology

The compound has been investigated for its biological properties:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Binding affinity experiments have been conducted to assess its interaction with various neurotransmitter receptors, including serotonergic and melatonergic receptors .

Medicine

This compound shows potential therapeutic applications:

- Neurodegenerative Disorders : Research indicates that THIQ derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

- Antimicrobial Activity : The compound has demonstrated efficacy against various infective pathogens, highlighting its potential as an antimicrobial agent .

Industrial Applications

The compound can also find applications in various industrial sectors:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurodegenerative diseases and infections.

- Material Science : Potential applications in developing new materials due to its unique chemical properties.

Case Studies and Research Findings

- Neuroprotective Effects :

- Antimicrobial Properties :

- Receptor Interaction Studies :

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain and exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetate: A structural isomer with different substitution patterns.

Quinoline Derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a derivative of tetrahydroisoquinolines (THIQs), which are known for their complex structures and biological significance. THIQs have been studied for their potential in treating various neurodegenerative disorders and as antimicrobial agents due to their ability to interact with multiple biochemical pathways .

Target Interactions

The biological activities of THIQ derivatives like this compound are attributed to their interactions with specific biological targets. These compounds can modulate neurotransmitter receptors and inhibit enzymes involved in various metabolic pathways. Notably, they have shown efficacy against:

- Neurodegenerative Disorders : THIQs may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

- Infective Pathogens : They have demonstrated antimicrobial properties against a range of pathogens .

Biochemical Pathways

The interaction of this compound with various biochemical pathways suggests its potential for broad therapeutic applications. The compound is believed to influence:

- Enzyme Inhibition : It acts on key enzymes involved in metabolic processes.

- Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting mood and cognitive functions .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the biological activity of THIQ derivatives. Here are some notable findings:

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neuroprotective Agents : Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's and Parkinson's diseases.

- Antimicrobial Agents : The compound's efficacy against various pathogens positions it as a potential treatment for infectious diseases.

- Anti-inflammatory Drugs : Its action on inflammatory pathways suggests utility in treating allergic reactions and chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.